molecular formula C10H16O2 B3432466 3,4-Dihydro-2H-pyran CAS No. 25512-65-6

3,4-Dihydro-2H-pyran

Cat. No.: B3432466
CAS No.: 25512-65-6
M. Wt: 168.23 g/mol
InChI Key: YOMXAHRCWPEIIK-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H8O. It is a colorless liquid with a boiling point of 86°C and a density of 0.922 g/mL . This compound is widely used in organic synthesis, particularly as a protecting group for alcohols.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: this compound is industrially produced by the dehydration of tetrahydrofurfuryl alcohol over alumina at temperatures ranging from 300 to 400°C .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

25512-65-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3,4-dihydro-2H-pyran;3,6-dihydro-2H-pyran

InChI

InChI=1S/2C5H8O/c2*1-2-4-6-5-3-1/h2,4H,1,3,5H2;1-2H,3-5H2

InChI Key

YOMXAHRCWPEIIK-UHFFFAOYSA-N

SMILES

C1CC=COC1

Canonical SMILES

C1CC=COC1.C1COCC=C1

boiling_point

86.0 °C

flash_point

0 °F (NFPA, 2010)

melting_point

-70.0 °C

physical_description

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-pyran
Reactant of Route 2
3,4-Dihydro-2H-pyran
Reactant of Route 3
3,4-Dihydro-2H-pyran
Reactant of Route 4
3,4-Dihydro-2H-pyran
Reactant of Route 5
3,4-Dihydro-2H-pyran
Reactant of Route 6
3,4-Dihydro-2H-pyran

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